molecular formula C14H20N2O6 B14048174 Tert-butyl 2,3-dimethoxy-5-nitrobenzylcarbamate

Tert-butyl 2,3-dimethoxy-5-nitrobenzylcarbamate

Cat. No.: B14048174
M. Wt: 312.32 g/mol
InChI Key: APDVXDMTHVLQEH-UHFFFAOYSA-N
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Description

Tert-butyl 2,3-dimethoxy-5-nitrobenzylcarbamate is a carbamate derivative characterized by a benzyl core substituted with methoxy groups at the 2- and 3-positions and a nitro group at the 5-position. The tert-butyl carbamate moiety serves as a protective group, enhancing steric and electronic stability during synthetic processes. While direct experimental data on this compound are absent in the provided literature, insights can be inferred from structurally analogous compounds, such as tert-Butyl 3-cyano-5-methylbenzylcarbamate () and tert-butyl pyrrolidine carbamates (). These analogs highlight the role of aromatic substituents and the tert-butyl group in modulating solubility, reactivity, and applications in pharmaceutical and material science research .

In contrast, the methoxy groups are electron-donating, which may enhance solubility in polar solvents and influence regioselectivity in further functionalization. These properties suggest utility as an intermediate in drug synthesis or materials engineering.

Properties

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

IUPAC Name

tert-butyl N-[(2,3-dimethoxy-5-nitrophenyl)methyl]carbamate

InChI

InChI=1S/C14H20N2O6/c1-14(2,3)22-13(17)15-8-9-6-10(16(18)19)7-11(20-4)12(9)21-5/h6-7H,8H2,1-5H3,(H,15,17)

InChI Key

APDVXDMTHVLQEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=CC(=C1)[N+](=O)[O-])OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 2,3-dimethoxy-5-nitrobenzylcarbamate involves several steps. One common method includes the reaction of 2,3-dimethoxy-5-nitrobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Tert-butyl 2,3-dimethoxy-5-nitrobenzylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2,3-dimethoxy-5-nitrobenzylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Tert-butyl 2,3-dimethoxy-5-nitrobenzylcarbamate : Features a benzyl ring with 2,3-dimethoxy (electron-donating) and 5-nitro (electron-withdrawing) groups. The tert-butyl carbamate provides steric protection.
  • tert-Butyl 3-cyano-5-methylbenzylcarbamate (): Substituted with a cyano (electron-withdrawing) and methyl (electron-donating) group. The cyano group enables transformations like hydrolysis to carboxylic acids, while the methyl group enhances lipophilicity .
  • tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate () : A pyrrolidine-based carbamate with hydroxymethyl and 4-methoxyphenyl substituents. The heterocyclic structure and polar groups suggest applications in chiral synthesis or bioactive molecule development .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Functional Attributes
This compound* C₁₄H₁₉N₂O₆ 311.31 2,3-dimethoxy, 5-nitro Solid (inferred) High polarity (nitro/methoxy), reactive nitro group
tert-Butyl 3-cyano-5-methylbenzylcarbamate C₁₄H₁₆N₂O₂ 246.30 3-cyano, 5-methyl Pale liquid Moderate polarity, versatile in cross-coupling reactions
tert-Butyl pyrrolidine carboxylate C₁₇H₂₅NO₄ 307.4 Hydroxymethyl, 4-methoxyphenyl Not specified Chiral center, hydrophilic moieties

*Data inferred based on structural analogs.

Reactivity and Stability

  • Nitro vs. Cyano Groups: The nitro group in the target compound may facilitate reduction to amines (useful in drug intermediates), whereas the cyano group in ’s compound can undergo hydrolysis or serve as a nitrile precursor .
  • Methoxy vs. Methyl Groups : Methoxy substituents increase solubility in polar solvents compared to methyl groups, which enhance lipophilicity and membrane permeability in pharmaceuticals .
  • Steric Effects : The tert-butyl group in all compounds stabilizes the carbamate against hydrolysis, but the electron-withdrawing nitro group in the target may slightly reduce stability compared to electron-donating substituents .

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